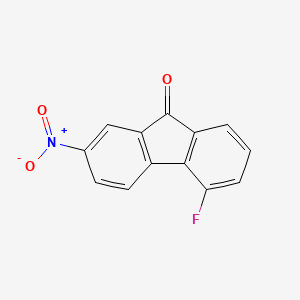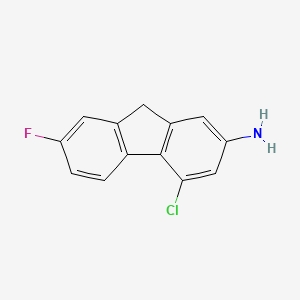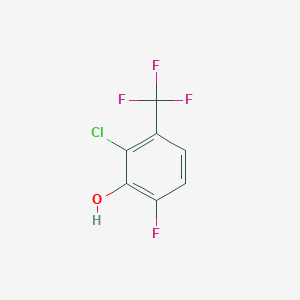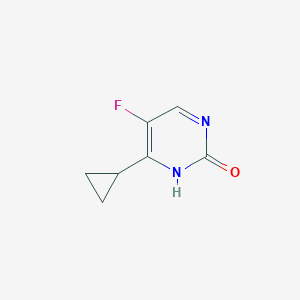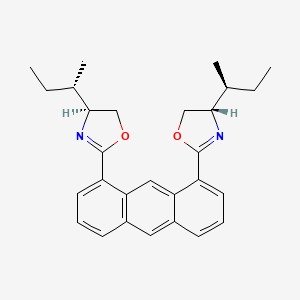![molecular formula C52H40CuN4O4+2 B13129098 Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper is a coordination compound that features copper as the central metal ion coordinated to two 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper typically involves the reaction of copper salts with 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline ligands under controlled conditions. One common method involves dissolving copper(II) chloride in a suitable solvent, such as ethanol, and then adding the ligand in a stoichiometric ratio. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the complex is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, affecting the electronic properties of the complex.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species.
科学研究应用
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
作用机制
The mechanism of action of Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center plays a crucial role in these reactions, acting as a redox-active site. The phenanthroline ligands stabilize the copper ion and modulate its electronic properties, enabling efficient catalysis and interaction with biological targets.
相似化合物的比较
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper: Similar in structure but with methyl groups instead of methoxy groups.
Bis(2,9-diphenyl-1,10-phenanthroline)copper: Features phenyl groups, leading to different electronic properties.
Bis(2,9-di-tert-butyl-1,10-phenanthroline)copper: Contains bulky tert-butyl groups, affecting steric and electronic characteristics.
Uniqueness
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper is unique due to the presence of methoxy groups, which influence the electronic properties of the phenanthroline ligands. This modification can enhance the compound’s catalytic activity and its interaction with biological molecules, making it a valuable compound for various applications .
属性
分子式 |
C52H40CuN4O4+2 |
|---|---|
分子量 |
848.4 g/mol |
IUPAC 名称 |
copper;2,9-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/2C26H20N2O2.Cu/c2*1-29-21-11-5-17(6-12-21)23-15-9-19-3-4-20-10-16-24(28-26(20)25(19)27-23)18-7-13-22(30-2)14-8-18;/h2*3-16H,1-2H3;/q;;+2 |
InChI 键 |
LJVHQDGWJLYGKF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2.COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


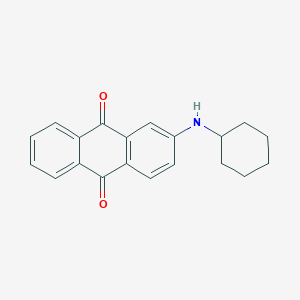
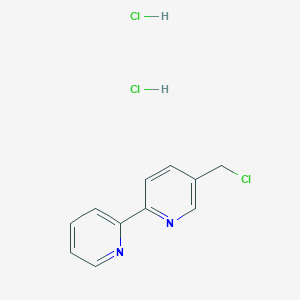

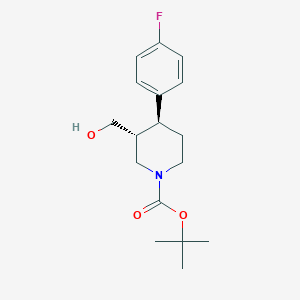
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
